1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a piperazine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and a 3-(trifluoromethyl)phenyl group, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method starts with the sulfonylation of 2,5-dimethoxyaniline to form 2,5-dimethoxyphenylsulfonyl chloride. This intermediate is then reacted with 4-(3-trifluoromethylphenyl)piperazine under basic conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress through techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering cellular signaling pathways.
Comparison with Similar Compounds
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-phenylpiperazine: Lacks the trifluoromethyl group, resulting in different biological activity and chemical properties.
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[4-(trifluoromethyl)phenyl]piperazine: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.
Uniqueness: 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical behavior and biological activity. This compound’s distinct structure allows for unique interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O4S/c1-27-16-6-7-17(28-2)18(13-16)29(25,26)24-10-8-23(9-11-24)15-5-3-4-14(12-15)19(20,21)22/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKDGLWKTATOCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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